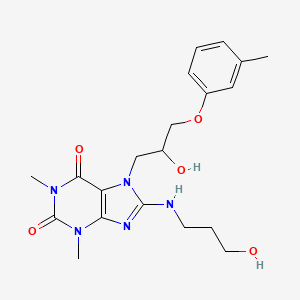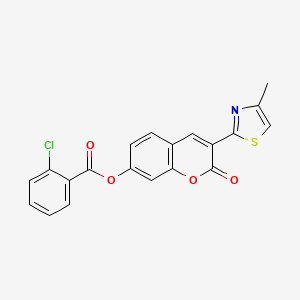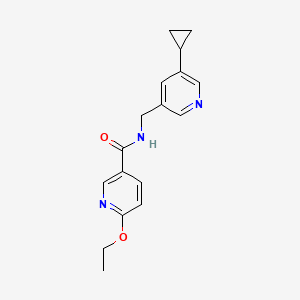![molecular formula C19H23N3O2 B2702056 N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 2411276-78-1](/img/structure/B2702056.png)
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This can lead to cellular damage and apoptosis. N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide has also been found to activate autophagy, a process by which cells degrade and recycle damaged organelles and proteins.
Biochemical and Physiological Effects:
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of mitochondrial complex I, the activation of autophagy, and the induction of oxidative stress. It has also been shown to modulate the expression of various genes involved in energy metabolism and cell survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide in lab experiments is its potent and selective inhibition of mitochondrial complex I, which allows for the study of mitochondrial function and energy metabolism in cells. However, one limitation of using N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is its potential to induce cellular damage and apoptosis, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, including the development of more potent and selective inhibitors of mitochondrial complex I, the investigation of the role of N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide in autophagy and cell survival, and the exploration of its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
In conclusion, N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a valuable tool for studying mitochondrial function and energy metabolism in cells. Its potent and selective inhibition of mitochondrial complex I makes it a useful compound for a variety of scientific research applications. However, its potential to induce cellular damage and apoptosis should be taken into consideration when interpreting experimental results. Further research is needed to fully understand the biochemical and physiological effects of N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide involves the reaction of 2-methyl-3-phenylimidazole with oxalyl chloride, followed by the addition of 2-(hydroxymethyl)oxolane and propargylamine. The resulting product is then purified by column chromatography.
Scientific Research Applications
N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide has been found to be useful in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the mitochondrial complex I, which is involved in the production of ATP in cells. This makes N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide a valuable tool for studying mitochondrial function and energy metabolism in cells.
properties
IUPAC Name |
N-[(2-methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-19(23)21(14-18-10-7-11-24-18)13-17-12-20-15(2)22(17)16-8-5-4-6-9-16/h3-6,8-9,12,18H,1,7,10-11,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWOYHYFARXYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)CN(CC3CCCO3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2701975.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)

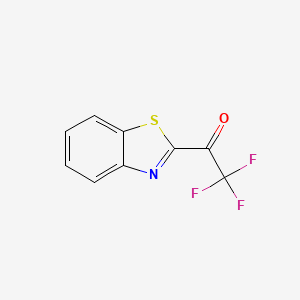
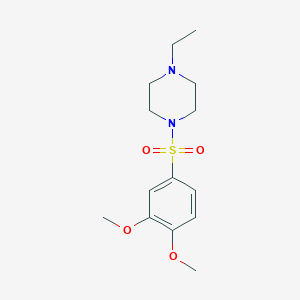

![N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2701989.png)

